ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, have been found to bind to the iron in the heme moiety of cytochrome p450 enzymes .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence the metabolic pathways these enzymes are involved in .
Result of Action
Given its potential interaction with Cytochrome P450 enzymes, it may influence the metabolic processes these enzymes are involved in .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . This interaction is competitive, meaning that this compound competes with the natural substrate of the enzyme, thereby inhibiting its activity . Additionally, this compound has been shown to affect other enzymes and proteins involved in mitochondrial and chloroplast functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting mitochondrial and chloroplast activities, leading to changes in cellular metabolism . This compound can cause chlorosis in plant cells by disorganizing chloroplast membranes and inhibiting the formation of chloroplast DNA and ribosomes . In animal cells, it affects cell signaling pathways and gene expression by inhibiting enzymes involved in critical metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, preventing the enzyme from catalyzing the sixth step of histidine production . This inhibition leads to a buildup of intermediate compounds and disrupts the normal metabolic flow. Additionally, this compound can inhibit other enzymes, such as catalase and peroxidase, affecting oxidative stress responses in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid biosynthesis. It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules .
Biological Activity
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its biological activity. The compound has the molecular formula C6H9N3O2 and a molecular weight of 170.17 g/mol. The triazole moiety enhances its ability to interact with various biological targets, making it an important subject in drug development.
The compound exhibits several key biochemical properties:
- Enzyme Inhibition : It acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme critical in the histidine biosynthesis pathway. This inhibition can disrupt metabolic processes in organisms that rely on histidine for protein synthesis.
- Cellular Effects : this compound influences cellular metabolism by affecting mitochondrial and chloroplast functions. These interactions can lead to altered cell growth and proliferation rates.
The mechanism through which this compound exerts its biological effects involves:
- Binding Interactions : The triazole ring can form hydrogen bonds with target enzymes and proteins. This interaction is crucial for its inhibitory effects on IGPD and potentially other enzymes involved in metabolic pathways .
- Modulation of Signaling Pathways : Studies suggest that the compound can modulate various cellular signaling pathways by interacting with biomolecules such as proteins and nucleic acids .
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Here is a summary table of its antimicrobial activity:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Significant Inhibition | |
Candida albicans | Moderate Activity |
Anticancer Properties
The compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:
Cell Line | Effect Observed | Reference |
---|---|---|
HeLa (cervical cancer) | Cytotoxicity | |
MCF7 (breast cancer) | Apoptosis induction |
Case Studies
In a study focusing on the pharmacological evaluation of triazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited comparable or superior activity against certain pathogens when compared to established antibiotics .
Another study highlighted its potential as an anticancer agent, where it was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Properties
IUPAC Name |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTDJZDIEQXLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895571-94-5 | |
Record name | ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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